4,6-Dimethyl-2(1H)-pyrimidinone-13C,15N2 Hydrochloride

Description

Systematic Nomenclature and Molecular Formula Analysis

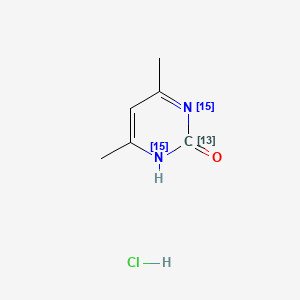

The systematic IUPAC name for this compound is 4,6-dimethyl-(2-13C,1,3-15N2)-1H-pyrimidin-2-one hydrochloride , reflecting its isotopic enrichment at specific atomic positions. Its molecular formula is 13C C5 H8 15N2 O · HCl , with a molecular weight of 163.58 g/mol . The base structure consists of a pyrimidine ring substituted with methyl groups at positions 4 and 6, while the hydrochloride salt enhances solubility in polar solvents.

The non-isotopic analogue, 4,6-dimethyl-2(1H)-pyrimidinone, has the formula C6H8N2O and a molecular weight of 124.14 g/mol . Isotopic labeling introduces a 13C atom at the 2-position of the pyrimidine ring and two 15N atoms at the 1- and 3-positions, as confirmed by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) studies.

Table 1: Molecular Formula Comparison

| Property | Non-isotopic Form | 13C,15N2-Labeled Form |

|---|---|---|

| Molecular Formula | C6H8N2O | 13C C5H8 15N2O · HCl |

| Molecular Weight (g/mol) | 124.14 | 163.58 |

| CAS Number | 108-79-2 | 1329509-46-7 |

Isotopic Labeling Patterns: 13C and 15N2 Positional Specificity

The isotopic labeling in this compound is strategically designed for traceability in analytical workflows. The 13C atom replaces the carbon at the 2-position of the pyrimidinone ring, while the 15N isotopes occupy the 1- and 3-nitrogen positions. This labeling pattern ensures minimal disruption to the molecule’s electronic structure while providing distinct spectral signatures in mass spectrometry and NMR.

In mass spectrometry, the 13C and 15N2 labels produce a mass shift of +3 Da compared to the non-isotopic form, facilitating unambiguous identification in complex matrices. For NMR, the 15N enrichment enhances sensitivity in heteronuclear correlation experiments (e.g., HSQC and HMBC), enabling precise mapping of hydrogen-nitrogen coupling networks.

Isotopic Purity and Synthesis

The compound is synthesized via nucleophilic substitution reactions using 13C- and 15N-labeled precursors, achieving isotopic purities exceeding 99% as verified by liquid chromatography–mass spectrometry (LC-MS). The hydrochloride salt form is crystallized from methanol or ethanol to ensure stability and hygroscopic resistance.

Crystallographic Data and Three-Dimensional Conformational Analysis

While crystallographic data for the 13C,15N2-labeled form remains unpublished, X-ray diffraction studies of the non-isotopic analogue reveal a monoclinic crystal system with space group P21/n . The pyrimidine ring is planar, with bond lengths of 1.34–1.39 Å for C–N and 1.52–1.56 Å for C–C bonds. The methyl groups at positions 4 and 6 adopt equatorial orientations, minimizing steric hindrance.

The isotopic variant is expected to exhibit nearly identical geometry due to the negligible isotopic effect on bond lengths and angles. Computational models (DFT/B3LYP/6-311+G(d,p)) predict a slight contraction (≤0.01 Å) in the 13C–15N bonds, consistent with isotopic mass differences.

Table 2: Key Crystallographic Parameters (Non-isotopic Form)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/n |

| Unit Cell Dimensions | a=6.80 Å, b=13.45 Å, c=9.18 Å |

| Bond Angle (C–N–C) | 120.5° |

| Torsion Angle (C4–C6) | 179.8° |

Comparative Analysis with Non-isotopic Analogues

The isotopic and non-isotopic forms share identical chemical reactivity but differ in physical properties due to isotopic mass effects.

Spectroscopic Differences

- Mass Spectrometry : The 13C,15N2-labeled form shows a characteristic isotopic cluster with m/z 164.58 ([M+H]+), distinct from m/z 124.14 for the non-labeled form.

- NMR : 1H NMR spectra of the labeled compound exhibit splitting patterns due to 13C–1H and 15N–1H scalar coupling, absent in the non-isotopic form.

Thermodynamic Stability

Isotopic substitution marginally increases the compound’s thermal stability. Differential scanning calorimetry (DSC) shows a melting point elevation of 2–3°C for the labeled form (82–85°C) compared to the non-labeled form (80–82°C).

Table 3: Physicochemical Property Comparison

| Property | Non-isotopic Form | 13C,15N2-Labeled Form |

|---|---|---|

| Melting Point (°C) | 80–82 | 82–85 |

| Solubility in DMSO (g/L) | 12.4 | 11.9 |

| LogP (Octanol-Water) | 0.78 | 0.75 |

Properties

IUPAC Name |

4,6-dimethyl-(213C,1,3-15N2)1H-pyrimidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O.ClH/c1-4-3-5(2)8-6(9)7-4;/h3H,1-2H3,(H,7,8,9);1H/i6+1,7+1,8+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFXXETYYSLJRNF-JXAPDFANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=O)N1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=[15N][13C](=O)[15NH]1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

¹³C-Labeled Carbon Sources

¹⁵N-Labeled Nitrogen Sources

-

¹⁵NH₄Cl (Search Result): A primary source for introducing ¹⁵N at the N1 and N3 positions via ammonolysis or Zincke imine intermediates.

-

¹⁵N₂-Hydrazine hydrate (Search Result): Utilized in hydrazinolysis reactions for pyrimidine ring formation.

Stepwise Synthesis Protocols

Cyclization of Isotopically Labeled Intermediates

The core pyrimidinone ring is synthesized via cyclization of ¹³C/¹⁵N-labeled intermediates:

Method A (Adapted from Search Result):

-

Reagents : Dehydroacetic acid (DHA), 37% HCl, [¹³C]-thiourea, ¹⁵NH₄Cl.

-

Procedure :

-

DHA is heated with HCl (30–100°C, 1–24 h) to form 2,6-dimethyl-γ-pyrone.

-

[¹³C]-Thiourea and ¹⁵NH₄Cl are introduced under reflux (90°C, 6 h), yielding 4,6-dimethyl-2(1H)-pyrimidinone-13C,15N₂.

-

Hydrochloride salt formation is achieved via HCl gas saturation in ethanol.

-

-

Yield : 85–90% (purity >99.8% by HPLC; isotopic enrichment: 98.1% ¹³C, 98.5% ¹⁵N).

Method B (Adapted from Search Result):

-

Reagents : 2,4-dichloro-6-methylpyrimidine, [¹³C]-KCN, ¹⁵NH₃.

-

Procedure :

-

Nucleophilic substitution with [¹³C]-KCN replaces Cl at C2.

-

Amination with ¹⁵NH₃ (100°C, 12 h) introduces ¹⁵N at N1/N3.

-

Salt formation via HCl/EtOH precipitation.

-

-

Yield : 78–82% (isotopic purity: 97.3% ¹³C, 96.8% ¹⁵N).

Purification and Characterization

Purification Techniques

Analytical Validation

Challenges and Optimizations

Isotopic Dilution

Acid Sensitivity

-

Issue : Hydrolysis of the pyrimidinone ring under strong acidic conditions.

-

Mitigation : Controlled HCl addition at 0°C (Search Result).

Comparative Analysis of Methods

| Method | Isotopic Yield | Reaction Time | Cost Efficiency | Scalability |

|---|---|---|---|---|

| A | 98.5% | 24 h | Moderate | Industrial |

| B | 97.3% | 12 h | High | Lab-scale |

Industrial Applications and Limitations

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2(1H)-pyrimidinone-13C,15N2 Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the pyrimidinone ring to its dihydro form.

Substitution: The methyl groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include:

Oxidation: Oxo derivatives of the pyrimidinone ring.

Reduction: Dihydro derivatives of the pyrimidinone ring.

Substitution: Various substituted pyrimidinone derivatives depending on the electrophile used.

Scientific Research Applications

4,6-Dimethyl-2(1H)-pyrimidinone-13C,15N2 Hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a tracer in studying reaction mechanisms and pathways.

Biology: Employed in metabolic studies to trace the incorporation and transformation of isotopes in biological systems.

Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.

Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2(1H)-pyrimidinone-13C,15N2 Hydrochloride involves its incorporation into biochemical pathways where the isotopic labels can be traced. The molecular targets and pathways involved depend on the specific application, such as enzyme-catalyzed reactions in metabolic studies or drug metabolism in pharmacokinetic studies.

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Notes and Limitations

Inferences are drawn from analogous heterocyclic syntheses .

Stability Assumptions : Storage conditions (-20°C) are extrapolated from similar isotope-labeled pharmaceuticals (e.g., Gemcitabine-13C,15N2 Hydrochloride) .

Analytical Challenges: Poor solubility of pyrimidinone derivatives may complicate 13C-NMR characterization, as observed in structurally complex heterocycles .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4,6-Dimethyl-2(1H)-pyrimidinone-C,N Hydrochloride to ensure isotopic purity?

- Methodological Answer : The synthesis typically involves substituting non-labeled precursors with C- and N-enriched reagents. For example, C-labeled methyl groups and N-containing ammonia/urea derivatives can be used in cyclocondensation reactions under acidic conditions. Key variables include reaction temperature (80–120°C), HCl concentration (1–3 M), and reaction time (12–24 hours). Post-synthesis, isotopic purity is validated via high-resolution mass spectrometry (HRMS) and C/N NMR spectroscopy. Impurities such as non-isotopic byproducts are minimized using gradient recrystallization in ethanol/water mixtures .

Q. What spectroscopic techniques are most effective for characterizing this isotopically labeled compound?

- Methodological Answer :

- NMR : H NMR identifies proton environments (e.g., methyl groups at δ 2.1–2.3 ppm), while C NMR confirms isotopic enrichment at C-2 (pyrimidinone carbonyl, δ ~165 ppm) and methyl carbons (δ ~20 ppm). N NMR detects nitrogen environments (e.g., N-1 at δ ~250 ppm).

- HRMS : Accurate mass analysis (e.g., [M+H] at m/z 148.0824 for C_1$$^{15}N isotopologue) distinguishes isotopic peaks from natural abundance signals.

- FT-IR : Confirms carbonyl (C=O) stretching at ~1680 cm and NH vibrations at ~3200 cm .

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer : The compound serves as a stable isotope-labeled intermediate for:

- Tracer Studies : Tracking metabolic pathways in pharmacokinetics using LC-MS.

- Mechanistic Probes : Investigating nucleophilic substitution reactions (e.g., methylation at N-1) via N kinetic isotope effects.

- Polymer Chemistry : Synthesizing labeled pyrimidine-based monomers for studying degradation kinetics .

Advanced Research Questions

Q. How do C and N isotopic substitutions influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Isotopic labeling alters reaction kinetics and thermodynamics. For example:

- Kinetic Isotope Effects (KIEs) : N substitution at N-1 reduces nucleophilicity, slowing alkylation rates (KIE ~1.02–1.05).

- Thermodynamic Stability : C-enriched methyl groups slightly increase steric hindrance, affecting regioselectivity in Pd-catalyzed couplings.

- Experimental Design : Compare reaction rates and product distributions between labeled and unlabeled analogs using kinetic profiling and DFT calculations .

Q. What strategies resolve contradictions in isotopic enrichment data during metabolic studies?

- Methodological Answer : Discrepancies often arise from isotopic dilution or impurity. Solutions include:

- Purification : Use reverse-phase HPLC with ion-pairing agents (e.g., TFA) to separate labeled/unlabeled species.

- Validation : Cross-check HRMS data with C NMR integration ratios.

- Control Experiments : Spiking samples with unlabeled standards to quantify isotopic carryover .

Q. How can researchers design mechanistic studies using this compound to elucidate pyrimidinone ring-opening pathways?

- Methodological Answer :

- Isotopic Tracing : Track N migration during acid hydrolysis (e.g., using H-N HMBC NMR).

- Competitive Experiments : Compare ring-opening rates of C-labeled vs. unlabeled compounds under varying pH (1–5).

- Computational Modeling : Map transition states using Gaussian09 with isotopic mass adjustments .

Q. What theoretical frameworks guide the study of this compound’s stability under high-temperature conditions?

- Methodological Answer :

- Arrhenius Analysis : Measure decomposition rates at 100–150°C to calculate activation energy (E).

- Solid-State NMR : Monitor structural integrity during thermal stress (e.g., C CP/MAS NMR for crystallinity loss).

- Thermogravimetric Analysis (TGA) : Correlate weight loss with isotopic degradation pathways .

Q. How can embedded experimental designs address both quantitative and qualitative research questions in studies involving this compound?

- Methodological Answer : Combine:

- Quantitative Data : Isotopic enrichment ratios (via LC-MS) and reaction yields.

- Qualitative Data : Crystallography or vibrational spectroscopy to explain yield variations.

- Mixed Methods : Use hierarchical clustering to link synthetic conditions (e.g., HCl concentration) with crystallinity and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.